1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is a complex organic compound that features a chlorophenyl group, a thiophene ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorination of a phenyl ring, followed by the introduction of the thiophene ring through a carbonylation reaction. The final step involves the addition of the methanesulfonamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide
- 1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide
- 1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
Uniqueness
1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the methanesulfonamide group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S3/c18-14-5-2-1-4-12(14)11-25(21,22)19-10-13-7-8-16(24-13)17(20)15-6-3-9-23-15/h1-9,19H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZDMJRPNRXZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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